N-(2-ethyl-4-nitrophenyl)acetamide
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Overview
Description
N-(2-ethyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethyl-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-4-nitrophenyl)acetamide typically involves the nitration of N-phenylacetamide followed by the introduction of an ethyl group. One common method includes the reaction of N-phenylacetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting N-(4-nitrophenyl)acetamide is then subjected to an alkylation reaction using ethyl iodide in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: N-(2-ethyl-4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: N-(2-carboxy-4-nitrophenyl)acetamide.
Scientific Research Applications
N-(2-ethyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the acetamide group may facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(2-ethylphenyl)acetamide:
N-(2-ethyl-4-aminophenyl)acetamide: A reduced form of N-(2-ethyl-4-nitrophenyl)acetamide with different biological activities.
Uniqueness: this compound is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
N-(2-ethyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-8-6-9(12(14)15)4-5-10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOOAPOLRJYEQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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